molecular formula C10H13NO3 B14530857 Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate CAS No. 62706-55-2

Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate

Cat. No.: B14530857
CAS No.: 62706-55-2
M. Wt: 195.21 g/mol
InChI Key: ACCOSKFWQWVAOP-UHFFFAOYSA-N
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Description

Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate is an organic compound with a complex structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate typically involves the reaction of 3-(methoxymethyl)-1H-pyrrole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate is unique due to the presence of the pyrrole ring and the methoxymethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62706-55-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate

InChI

InChI=1S/C10H13NO3/c1-13-7-8-5-6-11-9(8)3-4-10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

ACCOSKFWQWVAOP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(NC=C1)C=CC(=O)OC

Origin of Product

United States

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